Cas no 124937-51-5 (Tolterodine)

Tolterodine structure
Tolterodine structure
商品名:Tolterodine
CAS番号:124937-51-5
MF:C22H31NO
メガワット:325.48764
MDL:MFCD00865264
CID:63755
PubChem ID:443879

Tolterodine 化学的及び物理的性質

名前と識別子

    • Tolterodine
    • R-(+)-Tolterodine
    • (Tolterodine Tartrate )
    • Tolterodine L-tartrate
    • (+)-Tolterodine
    • (R)-(+)-Tolterodine
    • (R)-Tolterodine
    • PNU-200583
    • TOLTERODINE TARTRATE
    • 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-phenol
    • DETROL
    • Kabi 2234
    • DETRUSITOL
    • PNU-20058E
    • PNU 200583
    • TolterodineBase
    • Tolterodine-d14
    • Tolterodine ,98%
    • TOLTERODINE [USAN]
    • TolterodineL-tartrate
    • Tolterodina
    • DTXCID703687
    • 2-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol monohydrobromide
    • DTXSID3023687
    • Tox21_111737_1
    • C07750
    • 124937-51-5
    • tolterodin
    • HY-A0024
    • OOGJQPCLVADCPB-HXUWFJFHSA-N
    • Tolterodinum
    • Tolterodine [INN]
    • TOLTERODINE [MI]
    • 2-[(1R)-3-[BIS(1-METHYLETHYL)AMINO]-1-PHENYLPROPYL]-4-METHYL-PHENOL TARTRATE
    • 2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
    • CHEBI:9622
    • EN300-1709733
    • BIDD:GT0318
    • AKOS015841711
    • Q-200223
    • Tolterondine Tartrate
    • NCGC00263557-01
    • UNII-WHE7A56U7K
    • tolterodine extended release capsules
    • KS-5165
    • SMR000596518
    • D00646
    • Tolterodine (racemate)
    • Tox21_111737
    • DB01036
    • MLS001304745
    • 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
    • MFCD07771985
    • 2-{(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl}-4-methylphenol
    • 2-[(1r)3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol
    • (+)-(R)-3-(2-hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenylpropylamine
    • AB00698547-12
    • AKOS015895578
    • J-005184
    • Phenol, 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-
    • 2-[(1R)-3-(di(propan-2-yl)amino)-1-phenylpropyl]-4-methylphenol
    • (r)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol
    • (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol
    • AC-3472
    • (+)-(R)-2-(alpha-(2-(Diisopropylamino)ethyl)benzyl)-p-cresol
    • S-(-)-Tolterodine
    • NCGC00159519-02
    • (R)-2,3-BIS(1-METHYLETHYL)AMINO-1-PHENYLPROPYL-4-METHYLPHENOL
    • CS-1799
    • Urotrol
    • CHEMBL1382
    • 2-[(1R)-3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol
    • H10328
    • PHA-686464B
    • AB00698547_13
    • 2-((1R)-3-(diisopropylamino)-1-phenylpropyl)-4-methylphenol
    • Phenol, 2-((1R)-3-(bis(1-methylethyl)amino)-1-phenylpropyl)-4-methyl-
    • Tolterodinum (INN-Latin)
    • PNU-200583 racemate; PNU 200583 racemate; PNU200583 racemate; ()-Tolterodine; Racemic tolterodine
    • WHE7A56U7K
    • G04BD07
    • MLS001195620
    • Tolterodina (INN-Spanish)
    • BDBM50165008
    • CAS-124937-51-5
    • TOLTERODINE [VANDF]
    • Tolterodinum [INN-Latin]
    • AMY17772
    • GTPL360
    • NCGC00159519-04
    • 2-[3-[Bis(1-Methylethyl)Amino]-1-Phenylpropyl]-4-Methyl Phenol Monohydrobromide
    • TOLTERODINE [WHO-DD]
    • Unidet
    • HMS2230E24
    • Tolterodine [USAN:INN:BAN]
    • Kabi-2234
    • Q424312
    • Tolterodine (USAN/INN)
    • SCHEMBL3064
    • Tolterodina [INN-Spanish]
    • DB-260460
    • BRD-K54316499-046-05-2
    • 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-methylphenol; (R)-(+)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine;
    • BRD-K54316499-046-04-5
    • NCGC00159519-14
    • NCGC00159519-01
    • MDL: MFCD00865264
    • インチ: 1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m1/s1
    • InChIKey: OOGJQPCLVADCPB-HXUWFJFHSA-N
    • ほほえんだ: CC(C)N(C(C)C)CC[C@H](C1=CC=CC=C1)C2=C(O)C=CC(C)=C2

計算された属性

  • せいみつぶんしりょう: 325.24100
  • どういたいしつりょう: 325.241
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 24
  • 回転可能化学結合数: 7
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 23.5A^2

じっけんとくせい

  • 密度みつど: 1.0±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 442.2±45.0 °C at 760 mmHg
  • フラッシュポイント: 192.1±27.4 °C
  • 屈折率: n20/D 1.4536(lit.)
  • ようかいど: DMSO: ≥20mg/mL
  • PSA: 23.47000
  • LogP: 5.34140
  • じょうきあつ: 0.0±1.1 mmHg at 25°C
  • ひせんこうど: D25 +72° (c = 1.0 in CH2Cl2)
  • ようかいせい: DMSO: ≥20mg/mL

Tolterodine セキュリティ情報

Tolterodine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EBC-04424-75mg
2-[(1R)-3-[bis(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
124937-51-5 90.0%
75mg
$678.0 2022-09-27
TRC
T535795-25mg
R-(+)-Tolterodine
124937-51-5
25mg
$ 661.00 2023-09-05
Key Organics Ltd
KS-5165-1MG
Tolterodine
124937-51-5 >97%
1mg
£41.00 2025-02-08
eNovation Chemicals LLC
Y1251474-50mg
Phenol, 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-
124937-51-5 99%
50mg
$1285 2023-05-18
TRC
T535795-5mg
R-(+)-Tolterodine
124937-51-5
5mg
$ 164.00 2023-09-05
TRC
T535795-10mg
R-(+)-Tolterodine
124937-51-5
10mg
$ 282.00 2023-09-05
ChemScence
CS-1799-100mg
Tolterodine
124937-51-5 99.55%
100mg
$1140.0 2022-04-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T166720-25mg
Tolterodine
124937-51-5 98% (HPLC)
25mg
¥2152.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T166720-5mg
Tolterodine
124937-51-5 98% (HPLC)
5mg
¥538.90 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T71150-5mg
Tolterodine
124937-51-5 98%
5mg
¥688.0 2023-09-09

Tolterodine 合成方法

Tolterodine 関連文献

Tolterodineに関する追加情報

Recent Advances in Tolterodine (124937-51-5) Research: A Comprehensive Review

Tolterodine (CAS: 124937-51-5) is a well-known antimuscarinic agent primarily used for the treatment of overactive bladder (OAB) syndrome. As a competitive antagonist of muscarinic receptors, Tolterodine has been extensively studied for its efficacy, safety, and pharmacokinetic properties. Recent research has focused on optimizing its therapeutic profile, exploring novel formulations, and investigating potential applications beyond OAB. This review synthesizes the latest findings related to Tolterodine and its chemical identity (124937-51-5), providing insights into current trends and future directions in its clinical and pharmacological development.

Recent studies have highlighted the importance of Tolterodine's enantiomeric purity, as its active metabolite, 5-hydroxymethyl Tolterodine (5-HMT), contributes significantly to its therapeutic effects. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, have been employed to characterize the pharmacokinetics of Tolterodine and its metabolites in diverse patient populations. These studies underscore the need for personalized dosing strategies to minimize adverse effects, such as dry mouth and constipation, while maximizing therapeutic outcomes.

Innovations in drug delivery systems have also been a focal point of recent research. For instance, transdermal patches and extended-release formulations of Tolterodine have shown promise in improving patient compliance and reducing side effects. A 2023 study published in the Journal of Controlled Release demonstrated that a novel microneedle-based delivery system could enhance the bioavailability of Tolterodine while minimizing systemic exposure, thereby reducing anticholinergic side effects. Such advancements could revolutionize the treatment of OAB, particularly in elderly patients who are more susceptible to adverse drug reactions.

Beyond its traditional use in OAB, Tolterodine has been investigated for potential applications in other medical conditions. Preliminary research suggests that its antimuscarinic properties may be beneficial in managing symptoms of Parkinson's disease and chronic obstructive pulmonary disease (COPD). However, these findings are still in the early stages, and further clinical trials are needed to validate their efficacy and safety. Additionally, the role of Tolterodine in combination therapies, particularly with beta-3 adrenergic agonists, is being explored to achieve synergistic effects in OAB management.

In conclusion, Tolterodine (124937-51-5) remains a cornerstone in the treatment of OAB, with ongoing research efforts aimed at refining its therapeutic use. The development of novel formulations and the exploration of new indications highlight the dynamic nature of Tolterodine research. As the field advances, a deeper understanding of its pharmacokinetics and pharmacodynamics will pave the way for more effective and patient-tailored treatments. Future studies should focus on long-term safety data and the potential for Tolterodine to address unmet medical needs in neurology and respiratory medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:124937-51-5)Tolterodine
A805323
清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):156.0/264.0/501.0/1352.0